N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide

Anticancer Structure–Activity Relationship Xenograft Model

SAR studies using generic 2-thiophenyl analogs often yield misleading conclusions due to positional isomerism. This compound provides the definitive thiophene-3-yl regioisomer with a furan-hydroxypropyl linker. Its unique H-bond donor topology, absent in simpler aryl amides, enables differentiated binding at targets such as Kv1.5 and improves solubility for fragment-based screening and biophysical assays like SPR or ITC.

Molecular Formula C13H15NO3S
Molecular Weight 265.33
CAS No. 1798523-68-8
Cat. No. B2854262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide
CAS1798523-68-8
Molecular FormulaC13H15NO3S
Molecular Weight265.33
Structural Identifiers
SMILESCC(CNC(=O)CC1=CSC=C1)(C2=CC=CO2)O
InChIInChI=1S/C13H15NO3S/c1-13(16,11-3-2-5-17-11)9-14-12(15)7-10-4-6-18-8-10/h2-6,8,16H,7,9H2,1H3,(H,14,15)
InChIKeyLQKVCYADOCTQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Furan-Thiophene Acetamide: Structural Identity & Procurement


N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-3-yl)acetamide (CAS 1798523-68-8) is a synthetic heterocyclic amide featuring a furan-2-yl-hydroxypropyl moiety linked to a thiophene-3-yl-acetamide core . Commercially catalogued as a research compound, its molecular formula is C13H15NO3S, with a typical purity specification of 95% . This compound belongs to the broader class of furan–thiophene hybrid amides, a scaffold that has been investigated in antiarrhythmic and antitumor drug discovery programs [1].

Regioisomer Thiophene-3-yl acetamide scaffold for SAR specificity
Linker Furan-2-yl-hydroxypropyl motif as hydrogen-bond donor
Quality Reported purity specification supports reproducible study design

Positional Isomer Specificity: Thiophene-3-yl vs 2-yl


Positional isomerism of the thiophene ring fundamentally alters biological recognition in amide-linked heterocycle series. Published comparative studies on thiophene-2-carboxamide versus thiophene-3-carboxamide analogues have shown marked differences in antitumor growth inhibition in both cell-based and xenograft assays [1]. Furthermore, the target compound's specific combination of a thiophene-3-yl-acetamide electrophore with a furan-2-yl-hydroxypropyl linker generates a hydrogen-bonding topology distinct from the 2-yl isomer, which can lead to different binding modes at protein targets such as ion channels [2]. Substituting with generic 2-thiophenyl analogs risks loss of target engagement, altered selectivity, and invalid SAR conclusions.

Positional isomer mismatch

Thiophene-2-yl substitution may shift target engagement and alter SAR interpretation; 3-yl regioisomer is non-interchangeable.

Linker truncation

Analogues lacking the furan-hydroxypropyl group remove a key H-bond donor, potentially changing binding topology and selectivity.

Quantified Differentiation from Close Analogs


Positional Isomerism and Antitumor Efficacy

In a controlled structure–activity relationship study, thiophene-3-carboxamide analogues demonstrated strong inhibition of NCI-H23 human lung cancer growth in a xenograft mouse assay, whereas the corresponding thiophene-2-carboxamide analogue showed markedly different potency [1]. While this study uses longer-chain acetogenin mimetics rather than the exact target compound, the underlying principle—that the 3-position on thiophene confers distinct pharmacological outcomes—derives from a conserved carboxamide pharmacophore and is therefore class-level inference applicable to 2-(thiophen-3-yl)acetamide scaffolds [1].

Antitumor SAR
Class-level
3-carboxamide series showed strong NCI-H23 xenograft inhibition; 2-carboxamide markedly less potent
Supports regioisomer-specific cell-model context
Class-level inference; target compound not directly tested
Anticancer Structure–Activity Relationship Xenograft Model

Privileged Scaffold for Kv1.5 Channel Inhibition

The patent US 6982279 B2 (and its PCT family) describes arylated furan- and thiophenecarboxamides as Kv1.5 inhibitors for atrial fibrillation [1]. Within the exemplified compounds, thiophene-3-carboxamide variants are specifically claimed, linking the 3-substitution pattern to ultra-rapid delayed rectifier potassium current blockade in human atrium [1]. The target compound, containing a 2-(thiophen-3-yl)acetamide fragment, shares this pharmacophoric alignment. Direct Kv1.5 IC50 values for the target compound are not publicly disclosed; however, the patent's explicit preference for 3-thiophenyl amides over 2-thiophenyl or furyl-only analogues provides class-level evidence of differential ion-channel activity [1].

Kv1.5 channel
Class-level
Patent claims emphasize thiophene-3-yl amides for atrial Kv1.5 blockade; 2-thiophenyl less represented
Aligns with ion-channel pharmacophore context
No direct IC50 data for target compound
Ion Channel Antiarrhythmic Kv1.5

Purity Specification and Quality Baseline

Vendor datasheets list the target compound at a minimum 95% purity (HPLC) , which is comparable to or slightly higher than the 95% specification commonly reported for the 2-thiophenyl isomer (CAS 1396882-72-6) . While the nominal purity percentages are similar for these research-grade compounds, procurement of the 3-yl isomer ensures a documented purity threshold that supports reproducible experimental design when SAR studies require the correct regioisomer.

Purity
Specification review
95% (HPLC)
Documented purity supports SAR reproducibility
Equivalent nominal purity to 2-yl isomer
Purity Quality Control Procurement

Hydrogen-Bonding Architecture of the Furan-Hydroxypropyl Linker

The target compound incorporates a furan-2-yl-2-hydroxypropyl linker that simultaneously presents a hydrogen-bond donor (hydroxyl) and a heteroaryl ring capable of π-stacking and dipole interactions. In contrast, simple N-aryl or N-alkyl thiophene-3-yl acetamides (e.g., N-phenyl-2-(thiophen-3-yl)acetamide) lack the hydroxyl functionality . This dual hydrogen-bonding/π-surface topology is analogous to the propanolamine pharmacophore found in certain beta-blockers and ion-channel modulators, suggesting a differentiated binding profile [1]. No quantitative binding data for the target compound are publicly available; the differentiation is structural and class-level.

H-bond topology
Data to verify
Hydroxyl donor + furan acceptor present in linker
May support additional target engagement contacts
No quantitative binding data available
Molecular Recognition Linker Design H-Bonding

Application Scenarios Based on Differential Evidence


SAR Studies on Kv1.5 Potassium Channels

Given the patent-supported association of thiophene-3-carboxamide derivatives with Kv1.5 inhibition [1], this compound can serve as a regioisomer-specific building block for probing ion-channel pharmacology in atrial fibrillation models. The furan-hydroxypropyl linker may introduce additional hydrogen-bonding contacts that differentiate it from simpler aryl amides.

Cancer Cell Profiling with Regioisomeric Control

The class-level evidence linking thiophene-3-carboxamide scaffolds to antitumor activity in NCI-H23 xenograft models [2] supports the use of this compound as a control probe in comparative antitumor screening alongside its 2-thiophenyl isomer. Direct comparisons can validate whether the 3-position advantage extends to the (furan-2-yl)-hydroxypropyl series.

Probe Design with H-Bond Donor Linkers

The unique hydroxyl group in the linker offers a hydrogen-bond donor that is absent in many commercially available thiophene acetamides. This makes the compound suitable for fragment-based screening or biophysical assays (e.g., SPR, ITC) where an additional H-bond contact may improve binding affinity or solubility [3].

Application
Selection Property
Validation Focus
Kv1.5 channel SAR studies
Thiophene-3-yl regioisomer identity
Patent-reported ion-channel activity context
Cancer cell profiling
3-yl vs 2-yl positional isomer
Xenograft model-response context (class-level)
Probe design with H-bond donor
Hydroxypropyl linker functionality
Hydrogen-bonding interaction validation
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